molecular formula C10H5F6NO2 B6331016 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate CAS No. 55266-60-9

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate

Cat. No. B6331016
CAS RN: 55266-60-9
M. Wt: 285.14 g/mol
InChI Key: KTGJXDMVUMYAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate (HFPC) is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent used in organic synthesis, particularly in the synthesis of various polymers and oligomers. HFPC has also been used in the development of new drugs and pharmaceuticals, as well as in the study of chemical and biochemical processes.

Scientific Research Applications

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has a wide range of applications in scientific research. It has been used in the synthesis of polymers and oligomers, as well as in the development of new drugs and pharmaceuticals. It has also been used in the study of chemical and biochemical processes, such as the synthesis of peptides and proteins. Furthermore, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been used in the study of the structure and function of enzymes, and in the study of the mechanism of action of drugs.

Mechanism of Action

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate acts as a catalyst in the synthesis of polymers and oligomers, as well as in the synthesis of peptides and proteins. It also acts as an intermediate in the synthesis of drugs and pharmaceuticals. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate acts as a nucleophile in the hydrolysis of esters, and as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, and to induce changes in the structure and function of proteins. Furthermore, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate has been found to have an effect on the activity of certain receptors, and to induce changes in the expression of genes.

Advantages and Limitations for Lab Experiments

The use of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate in laboratory experiments has a number of advantages. It is easy to synthesize, and can be used in a wide range of experiments. Furthermore, it is relatively inexpensive, and can be used in a variety of concentrations. On the other hand, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is a highly reactive compound, and can be hazardous if not handled properly. In addition, it can be difficult to remove from the reaction mixture, and can lead to contamination of the experiment.

Future Directions

There are a number of potential future directions for the use of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of the structure and function of enzymes. In addition, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate could be used in the study of the mechanism of action of drugs, and in the synthesis of peptides and proteins. Furthermore, it could be used in the study of the biochemical and physiological effects of drugs, and in the development of new materials. Finally, 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate could be used in the development of new catalysts, and in the synthesis of polymers and oligomers.

Synthesis Methods

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate is synthesized through a two-step process. The first step involves the reaction of 1,1,2,3,3,3-hexafluoropropene with phosphorus pentachloride in the presence of a base, such as triethylamine. This reaction yields 1,1,2,3,3,3-hexafluoropropylchloride, which is then treated with phenylisocyanate to form 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate. The second step involves the reaction of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate with an alcohol, such as methanol, to form an ester. The ester is then hydrolyzed to form 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate.

properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-6(2-4-7)17-5-18/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGJXDMVUMYAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylisocyanate

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